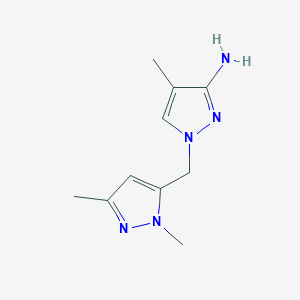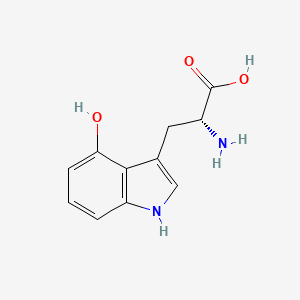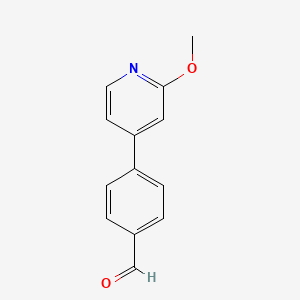
4-(2-Methoxypyridin-4-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxypyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.24 g/mol . It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a benzaldehyde moiety. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-4-yl)benzaldehyde typically involves the reaction of 2-methoxypyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
4-(2-Methoxypyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: 4-(2-Methoxypyridin-4-yl)benzoic acid.
Reduction: 4-(2-Methoxypyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-(2-Methoxypyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methoxypyridin-4-yl)benzaldehyde is primarily related to its ability to interact with various molecular targets. The methoxy group and the aldehyde moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
4-(6-Methoxypyridin-2-yl)benzaldehyde: Similar structure but with the methoxy group at a different position on the pyridine ring.
4-(4-Pyridinyl)benzaldehyde: Lacks the methoxy group, leading to different chemical properties.
Uniqueness
4-(2-Methoxypyridin-4-yl)benzaldehyde is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature can lead to distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-(2-methoxypyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-8-12(6-7-14-13)11-4-2-10(9-15)3-5-11/h2-9H,1H3 |
InChI 键 |
NYFCOPAJADZSLN-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
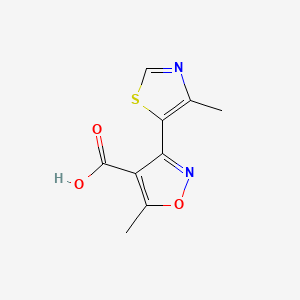
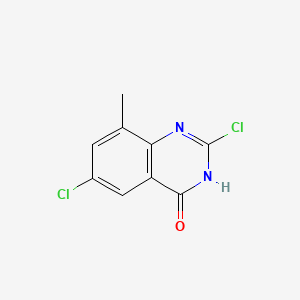
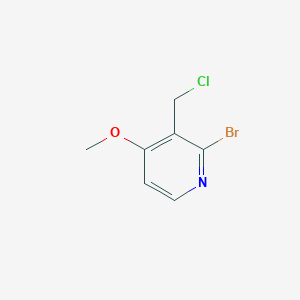
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
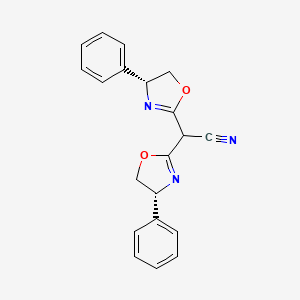
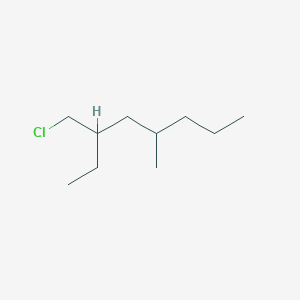
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
![4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
